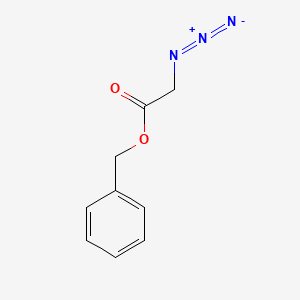

Benzyl 2-azidoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-azidoacetate is an organic compound belonging to the class of azido esters. It is characterized by the presence of an azide group (-N₃) attached to an acetate moiety, with a benzyl group as a substituent. This compound is known for its versatility in organic synthesis, particularly in the formation of 1,2,3-triazoles through click chemistry reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 2-azidoacetate can be synthesized through the azidonation of benzyl 2-bromoacetate. The reaction typically involves the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control the reaction conditions precisely, minimizing the risk associated with handling azides .

Analyse Chemischer Reaktionen

Cycloaddition Reactions

Benzyl 2-azidoacetate participates in azide-alkyne cycloadditions (AAC), forming 1,2,3-triazoles. These reactions are highly efficient under copper(I) catalysis (CuAAC) or strain-promoted (SPAAC) conditions.

Copper-Catalyzed Cycloaddition

-

Conditions : Room temperature, aqueous or organic solvents .

-

Example : Reaction with propargyl alcohol produces (1-benzyltriazol-4-yl)methanol in 95% yield .

Strain-Promoted Cycloaddition

-

Cyclooctynes (e.g., dibenzocyclooctyne, DIBO) react with this compound without metal catalysts, forming 1,5-triazoles. Rate constants (k) for such reactions range from 0.057–0.96 M⁻¹s⁻¹ .

Reduction Reactions

The azide group is readily reduced to an amine under catalytic hydrogenation or Staudinger conditions:

-

Staudinger Reduction :

Acid-Promoted Rearrangements

Under Brønsted or Lewis acid conditions, this compound undergoes Schmidt-type rearrangements :

-

Example : Reaction with alkenes (e.g., cyclopentene) produces tetrahydroquinolines in yields up to 73% .

Thermal Decomposition

Heating this compound induces thermolysis , releasing nitrogen gas and generating reactive intermediates:

-

Secondary Products : Nitriles or imines may form via radical recombination or hydrogen abstraction .

Nucleophilic Substitution

The electron-withdrawing acetate group enhances the electrophilicity of the adjacent carbon, enabling Sₙ2 reactions :

Wissenschaftliche Forschungsanwendungen

Benzyl 2-azidoacetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry for developing antimicrobial, antiviral, and anticancer agents.

Biology: Employed in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials such as organic solar cells and light-emitting diodes.

Wirkmechanismus

The mechanism of action of benzyl 2-azidoacetate primarily involves its reactivity as an azide. In cycloaddition reactions, the azide group participates in 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and enhance the reaction rate . The resulting triazoles can interact with various biological targets, leading to their diverse pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Phenyl azide: Another organic azide with similar reactivity but different substituent groups.

Methyl 2-azidoacetate: Similar structure but with a methyl group instead of a benzyl group.

Ethyl 2-azidoacetate: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness: Benzyl 2-azidoacetate is unique due to its benzyl group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where the benzyl group can act as a protecting group or influence the overall molecular properties.

Biologische Aktivität

Benzyl 2-azidoacetate, a compound featuring an azide functional group, has garnered attention in various fields including medicinal chemistry, organic synthesis, and material science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) attached to a benzyl ester. The molecular formula is C₉H₉N₃O₂, with a molecular weight of approximately 189.22 g/mol. The azide group is known for its high reactivity, particularly in cycloaddition reactions, which are pivotal in synthesizing various bioactive compounds.

Reactivity and Biochemical Pathways

The biological activity of this compound primarily arises from its ability to participate in bioorthogonal reactions. The azide group can undergo Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, which exhibit a broad spectrum of biological properties including antimicrobial, antiviral, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of this compound involve its stability and reactivity under physiological conditions. The compound's azide group can release nitrogen gas upon thermal activation or photolysis, potentially influencing its bioavailability and interaction with biological targets.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of triazole derivatives that have shown promising results as antimicrobial agents. For instance, studies have demonstrated that triazoles derived from this compound exhibit significant activity against various bacterial strains .

Bioorthogonal Chemistry

In bioorthogonal applications, this compound is utilized for labeling biomolecules without disrupting biological processes. This feature is particularly valuable in imaging studies and drug delivery systems where selective targeting is essential .

Antimicrobial Activity

A study reported the synthesis of several triazole derivatives from this compound that displayed potent antibacterial activities against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 16 µg/mL .

Anticancer Properties

Research has also explored the anticancer potential of triazoles synthesized from this compound. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

Data Tables

| Compound | Activity | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | Antibacterial | 8 | Inhibition of cell wall synthesis |

| Triazole Derivative B | Antiviral | 16 | Disruption of viral replication |

| Triazole Derivative C | Anticancer | 4 | Induction of apoptosis via caspase activation |

Future Directions

The research on this compound is poised for expansion in several areas:

- Material Science : Investigating its role in developing advanced materials like organic solar cells and light-emitting diodes.

- Drug Development : Further exploration into its derivatives for potential therapeutic applications against resistant bacterial strains and various cancers.

- Synthetic Methodologies : Enhancing synthetic routes to improve yield and purity while minimizing environmental impact.

Eigenschaften

IUPAC Name |

benzyl 2-azidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-9(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHGCXRBGUYALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.